
(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) is an organic compound characterized by its unique structure, which includes a p-tolyl group and a vinyl group attached to a bi(cyclohexane) framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) typically involves the following steps:
Formation of the Bi(cyclohexane) Core: The bi(cyclohexane) core can be synthesized through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an aluminum chloride catalyst.
Vinyl Group Addition: The vinyl group can be added through a Heck reaction, where the bi(cyclohexane) derivative is reacted with vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the p-tolyl group, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted bi(cyclohexane) derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
Medicine
The compound itself is not widely used in medicine, but its derivatives could be explored for pharmaceutical applications, particularly in the design of new drugs with specific molecular targets.
Industry
In industry, (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) can be used in the production of polymers and advanced materials. Its unique structure imparts desirable properties such as rigidity and thermal stability to the resulting materials.
Mechanism of Action
The mechanism of action of (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) depends on the specific reactions it undergoes. In general, the compound can participate in various organic reactions due to the presence of reactive functional groups such as the vinyl and p-tolyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the generation of diverse products.
Comparison with Similar Compounds
Similar Compounds
(trans,trans)-4-(p-Tolyl)-4’-ethyl-1,1’-bi(cyclohexane): Similar structure but with an ethyl group instead of a vinyl group.
(trans,trans)-4-(p-Tolyl)-4’-methyl-1,1’-bi(cyclohexane): Similar structure but with a methyl group instead of a vinyl group.
(trans,trans)-4-(p-Tolyl)-4’-phenyl-1,1’-bi(cyclohexane): Similar structure but with a phenyl group instead of a vinyl group.
Uniqueness
The uniqueness of (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) lies in its combination of a vinyl group and a p-tolyl group attached to a bi(cyclohexane) framework
Properties
IUPAC Name |
1-[4-(4-ethenylcyclohexyl)cyclohexyl]-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30/c1-3-17-6-10-19(11-7-17)21-14-12-20(13-15-21)18-8-4-16(2)5-9-18/h3-5,8-9,17,19-21H,1,6-7,10-15H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUMFFLWJNKNOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(CC3)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608922 |
Source


|
| Record name | (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155041-85-3 |
Source


|
| Record name | (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-(4-trans-vinyl-[1,1'-bicyclohexyl]-4'-trans-yl)-b enzol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


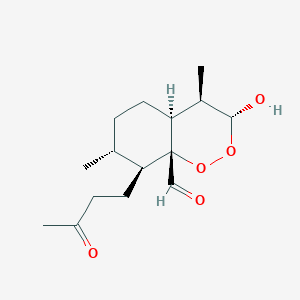


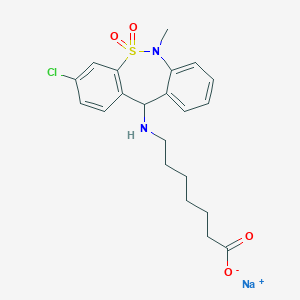
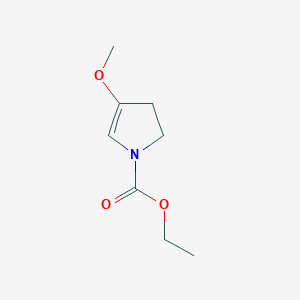

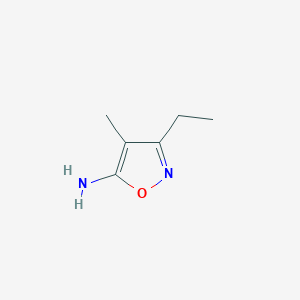
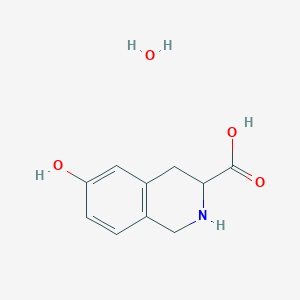

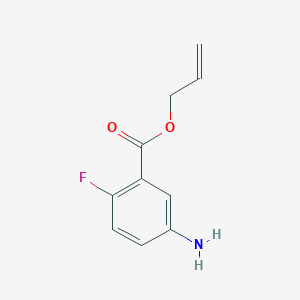
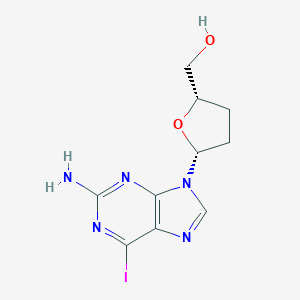
![(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B139042.png)
